molecular formula C20H11BrN2O2S B5428429 3-[5-(4-bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile

3-[5-(4-bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No.: B5428429
M. Wt: 423.3 g/mol
InChI Key: WXWWUUPZXNGLTN-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 3-(5-(4-BROMOPHENYL)-2-FURYL)-2-(2-THIENYL)ACRYLONITRILE, has a linear formula of C17H10BrNOS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H10BrNOS . It has a molecular weight of 356.243 .

Scientific Research Applications

Anticancer Properties

3-[5-(4-Bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile and its derivatives have shown significant promise in anticancer research. A study found that certain derivatives displayed moderate anticancer activity, particularly against breast cancer cell lines MDA-MB-468 and T-47D. These findings suggest potential for therapeutic applications in oncology (Matiichuk et al., 2022).

Antibacterial Activity

Compounds derived from this compound have been investigated for their antibacterial properties. Studies from the early 1970s reported that derivatives exhibited strong antibacterial activities against Staphylococcus aureus, highlighting their potential as antibacterial agents (Hirao et al., 1971).

Antifungal Evaluation

Research into the antifungal properties of this compound derivatives has also been conducted. A study demonstrated that novel compounds synthesized from this chemical showed varying degrees of antifungal activity against different fungal species, including Microsporum gypseum and Candida albicans, suggesting a potential role in antifungal therapies (Klip et al., 2010).

Photoluminescence Characteristics

The compound and its derivatives have been studied for their photoluminescence characteristics. A study focusing on 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units, which include structures related to this compound, reported emission of green fluorescence in solid state and in solution, indicating potential applications in materials science and photonic devices (Xu et al., 2012).

Fungicidal Activity

Another avenue of research has been exploring the fungicidal activity of derivatives of this compound. Studies have shown that these compounds possess fungicidal properties, particularly against Colletotrichum gossypii, suggesting their potential use in agriculture and plant protection (De-long, 2010).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the user must assume responsibility for safety precautions when handling this compound.

Properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrN2O2S/c21-15-5-3-13(4-6-15)18-8-7-16(25-18)10-14(11-22)20-23-17(12-26-20)19-2-1-9-24-19/h1-10,12H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWWUUPZXNGLTN-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(4-bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 2
3-[5-(4-bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 3
3-[5-(4-bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 4
Reactant of Route 4
3-[5-(4-bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 5
3-[5-(4-bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 6
3-[5-(4-bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile

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